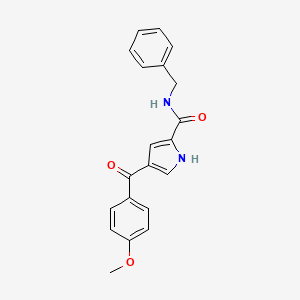

N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide

Description

N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a pyrrole-based carboxamide derivative characterized by a benzyl group at the N-position and a 4-methoxybenzoyl substituent at the 4-position of the pyrrole ring. The 4-methoxybenzoyl moiety contributes to electronic effects and hydrogen-bonding capabilities, while the benzyl group enhances lipophilicity and influences pharmacokinetic properties.

Properties

IUPAC Name |

N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3/c1-25-17-9-7-15(8-10-17)19(23)16-11-18(21-13-16)20(24)22-12-14-5-3-2-4-6-14/h2-11,13,21H,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEANFGVURIOME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole ring. One common method involves the reaction of a suitable pyrrole precursor with benzyl chloride in the presence of a base to introduce the benzyl group. This is followed by the acylation of the pyrrole ring with 4-methoxybenzoyl chloride under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrole ring or benzyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their modifications compared to the target compound:

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

- Morpholinopropyl () and dimethylaminopropyl () substituents introduce polar moieties, improving solubility for systemic applications .

Receptor Binding and Bioactivity

- CB2 Antagonists : Compounds 6 and 8 () demonstrated selective CB2 receptor antagonism, attributed to bulky bornyl/fenchyl groups that occupy hydrophobic binding pockets .

- DNA Minor Groove Binders: MGB30 and MGB32 () exhibited antiamoebic activity via DNA interaction, facilitated by planar styrylbenzamido groups .

Antioxidant and Enzymatic Activity

Key Differences and Trends

Substituent Bulk : Bulky groups (e.g., bornyl, fenchyl) reduce synthetic yields but enhance receptor selectivity .

Halogen Effects : Chlorine in 9i increases metabolic stability and binding affinity compared to methoxy .

Acyl Group Variations: Replacing 4-methoxybenzoyl with 2-ethylbutanoyl () simplifies the structure but may diminish target engagement .

Biological Activity

N-benzyl-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available research on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 334.37 g/mol

- CAS Number : 478259-47-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through the following mechanisms:

- Enzyme Inhibition : It has been reported that the compound can inhibit key enzymes involved in various metabolic pathways, potentially leading to reduced cell proliferation in cancer cells.

- Receptor Modulation : The compound may bind to and modulate the activity of specific receptors, influencing signaling pathways that are crucial for cellular functions.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly by disrupting bacterial cell division or inhibiting vital proteins involved in bacterial survival .

Anticancer Activity

Research indicates that this compound shows promise as an anticancer agent. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MIA PaCa-2 | < 10 | Induction of apoptosis and cell cycle arrest |

| HeLa | < 15 | Inhibition of mTORC1 signaling |

| A549 | < 12 | Disruption of autophagic flux |

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses significant activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Pseudomonas aeruginosa | 64 μg/mL |

This antimicrobial activity may be linked to its ability to interfere with bacterial cell wall synthesis or function .

Case Study 1: Anticancer Efficacy

In a study conducted on pancreatic cancer models, this compound was shown to significantly reduce tumor size and enhance apoptosis markers compared to control groups. The study highlighted the compound's potential as a therapeutic agent in treating resistant pancreatic tumors.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also showed synergy when combined with conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.